molecular formula C18H17N3O2 B4535126 N-(4-ethoxyphenyl)-N'-3-quinolinylurea

N-(4-ethoxyphenyl)-N'-3-quinolinylurea

Cat. No.: B4535126
M. Wt: 307.3 g/mol
InChI Key: IUHSIPSXFGQOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-3-quinolinylurea is a synthetic urea derivative designed for research purposes. Its core structure, which combines a quinoline heterocycle with a substituted phenyl ring via a urea linker, is of significant interest in medicinal chemistry and chemical biology . Compounds within this chemical class have demonstrated potential as anti-proliferative agents in research models. Specifically, structurally related ethylenediurea derivatives with aryl urea components have been investigated for their ability to inhibit proliferation in human cancer cell lines, including breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG), without accompanying cytotoxic effects . The mechanism of action for such compounds is an active area of research. Molecular modeling studies suggest that analogous molecules may exert their effects by acting on receptor targets like the A2A adenosine receptor (A2AR), an emerging target in immuno-oncology research, or through modulation of kinase signaling pathways . From a chemical perspective, the molecule's architecture, featuring electron-rich nitrogen heterocycles and a planar aromatic system, suggests potential for forming coordination bonds with various metals, making it a candidate for developing complex compounds with tailored properties in materials science . This product is intended for research and further investigation into these and other potential applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-quinolin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-16-9-7-14(8-10-16)20-18(22)21-15-11-13-5-3-4-6-17(13)19-12-15/h3-12H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHSIPSXFGQOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biological Data: While quinoline derivatives are known for anticancer and antimicrobial activities, explicit data on this compound are lacking.
  • Safety Profile : Ethoxyphenyl-containing compounds often face metabolic challenges, as seen in bucetin, necessitating detailed toxicokinetic studies for this urea derivative .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-N'-3-quinolinylurea, and how can reaction conditions be optimized?

  • Methodology : Urea derivatives are typically synthesized via condensation of amines with isocyanates or carbamates. For example, substitution reactions involving sodium amide in DMF or DMSO (common in urea synthesis ) can be adapted. Multi-step protocols, such as those used for thienopyrimidine derivatives (e.g., core preparation followed by functionalization ), may guide optimization. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature/pH are critical.

Q. What spectroscopic techniques are most effective for characterizing structural purity?

  • Methodology : Use nuclear magnetic resonance (NMR) to confirm hydrogen and carbon environments, particularly the urea NH groups (δ ~6–8 ppm). Infrared (IR) spectroscopy identifies urea C=O stretches (~1640–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement ensures structural accuracy .

Q. How should solubility and stability be evaluated for this compound in biological assays?

  • Methodology : Test solubility in DMSO, water, and PBS buffer, noting aggregation via dynamic light scattering (DLS). Stability studies under varying pH (e.g., simulated gastric fluid) and temperatures (4–37°C) are essential. Crystallization methods, such as slow cooling from aqueous solutions , can inform solvent selection.

Advanced Research Questions

Q. How can SHELXL and ORTEP-III resolve discrepancies in crystallographic data?

  • Methodology : SHELXL refines crystal structures by minimizing residuals (R-factors) through iterative cycles, addressing issues like twinning or disorder . ORTEP-III visualizes anisotropic displacement parameters to validate atomic positions . For example, conflicting bond angles may arise from thermal motion; refining with SHELXL’s restraints (e.g., DFIX) ensures geometric accuracy .

Q. What computational strategies predict binding affinity with biological targets (e.g., kinases)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with target proteins. Compare results to structurally similar compounds (e.g., thienopyrimidine derivatives ). Density functional theory (DFT) calculates electronic properties (HOMO/LUMO) to rationalize reactivity .

Q. How should conflicting bioactivity data from different assay conditions be analyzed?

  • Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use statistical tools (ANOVA, Bland-Altman plots) to assess variability. If solubility varies between assays (e.g., DMSO vs. aqueous buffers), re-evaluate using orthogonal methods like surface plasmon resonance (SPR) .

Methodological Notes

  • Crystallography : SHELX programs are critical for refining high-resolution data; SHELXL handles twinning and disorder, while SHELXE aids experimental phasing .
  • Synthesis : Adapt protocols from structurally analogous ureas (e.g., cyclooctyl or quinoline derivatives ).
  • Data Validation : Cross-reference spectroscopic and crystallographic data with PubChem entries for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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